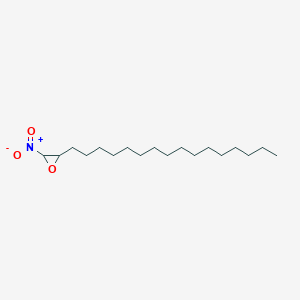
2-Hexadecyl-3-nitrooxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexadecyl-3-nitrooxirane is an organic compound belonging to the class of nitrooxiranes It is characterized by the presence of a nitro group (-NO2) and an oxirane ring (a three-membered cyclic ether) attached to a long hexadecyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecyl-3-nitrooxirane typically involves the reaction of a hexadecyl halide with a nitroalkane under basic conditions to form the nitroalkyl intermediate. This intermediate is then treated with a strong base to induce cyclization, forming the oxirane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions: 2-Hexadecyl-3-nitrooxirane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives with varying degrees of oxidation.
Reduction: Amino derivatives.
Substitution: Various substituted oxiranes depending on the nucleophile used.
科学的研究の応用
2-Hexadecyl-3-nitrooxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Hexadecyl-3-nitrooxirane involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The nitro group can also participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
2-Nitrooxirane: A simpler analog with a shorter carbon chain.
Hexadecyloxirane: Lacks the nitro group, making it less reactive in certain contexts
Uniqueness: 2-Hexadecyl-3-nitrooxirane is unique due to the combination of a long alkyl chain, a reactive oxirane ring, and a nitro group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
54002-43-6 |
|---|---|
分子式 |
C18H35NO3 |
分子量 |
313.5 g/mol |
IUPAC名 |
2-hexadecyl-3-nitrooxirane |
InChI |
InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22-17)19(20)21/h17-18H,2-16H2,1H3 |
InChIキー |
DDRIHIVIFGFCKJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC1C(O1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
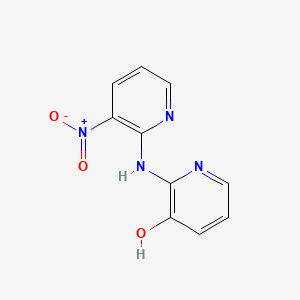
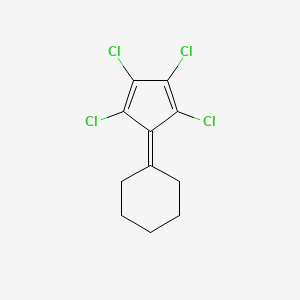
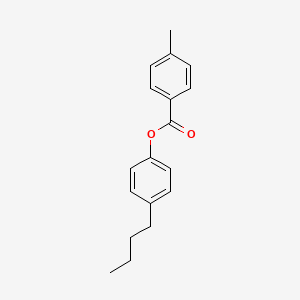
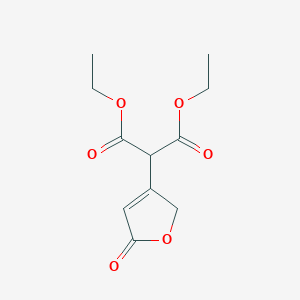
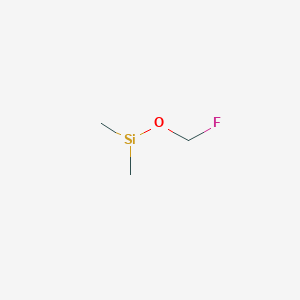
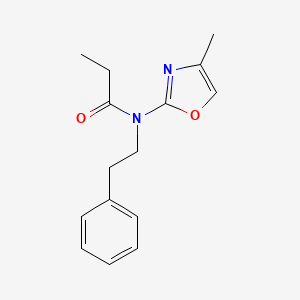
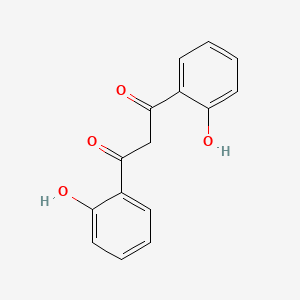
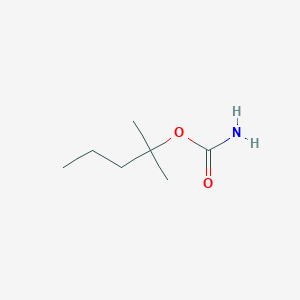
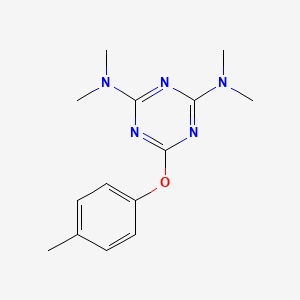

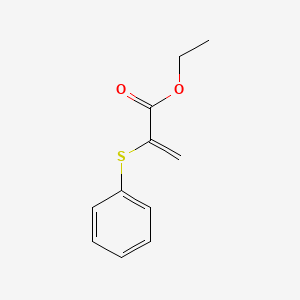
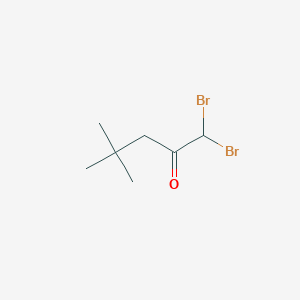
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)
